molecular formula C17H19NO B12445522 3-phenyl-N-(1-phenylethyl)propanamide CAS No. 40478-40-8

3-phenyl-N-(1-phenylethyl)propanamide

Cat. No.: B12445522
CAS No.: 40478-40-8
M. Wt: 253.34 g/mol
InChI Key: RCLOJLWVCROWJC-UHFFFAOYSA-N
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Description

3-phenyl-N-(1-phenylethyl)propanamide is a synthetic compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide functional group, and another phenyl group attached to the carbon chain. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-phenylethyl)propanamide typically involves the amidation of a suitable precursor. One common method is the reaction of a primary amine with a carboxylic acid derivative, such as an acid chloride or an ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-phenyl-N-(1-phenylethyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The binding affinity and efficacy of the compound are influenced by its structural features, such as the presence of phenyl groups and the amide functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(1-phenylethyl)propanamide is unique due to its specific structural arrangement, which influences its binding affinity and pharmacological properties. Compared to other fentanyl analogs, it may exhibit different potency and efficacy profiles, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

40478-40-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-phenyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)

InChI Key

RCLOJLWVCROWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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